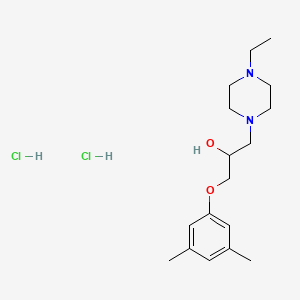
1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride, also known as L-741,626, is a selective antagonist of the dopamine D2 receptor. It has been widely used in scientific research to study the role of dopamine in various physiological and pathological processes.
作用機序
1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride is a selective antagonist of the dopamine D2 receptor. It binds to the receptor and prevents dopamine from binding, thereby blocking the downstream signaling pathways that are activated by dopamine. This leads to a decrease in the activity of dopaminergic neurons and a decrease in the release of dopamine.
Biochemical and Physiological Effects
The blockade of dopamine D2 receptors by this compound has several biochemical and physiological effects. It leads to a decrease in the release of dopamine, which in turn leads to a decrease in the activity of dopaminergic neurons. This can result in a decrease in the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction. This compound has also been shown to decrease the activity of the nigrostriatal dopamine system, which is involved in motor control.
実験室実験の利点と制限
1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D2 receptor, which allows for the specific targeting of this receptor. It has also been shown to have good pharmacokinetic properties, which allows for easy administration and dosing. However, there are also some limitations to the use of this compound in lab experiments. It has a relatively short half-life, which can limit its duration of action. It is also a relatively expensive compound, which can limit its availability for some researchers.
将来の方向性
There are several future directions for the use of 1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride in scientific research. One area of interest is the role of dopamine in addiction and other psychiatric disorders. This compound could be used to investigate the effects of dopamine on these disorders and to develop new treatments. Another area of interest is the role of dopamine in learning and memory. This compound could be used to investigate the effects of dopamine on these processes and to develop new therapies for cognitive disorders. Finally, this compound could be used to investigate the role of dopamine in other physiological processes, such as metabolism and immune function.
合成法
The synthesis of 1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride involves several steps. The starting material is 3,5-dimethylphenol, which is reacted with 1-chloro-2-propanol in the presence of a base to form 1-(3,5-dimethylphenoxy)-2-propanol. This intermediate is then reacted with 4-ethyl-1-piperazinecarboxylic acid in the presence of a coupling agent to form 1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol. Finally, the dihydrochloride salt of the compound is obtained by reacting it with hydrochloric acid.
科学的研究の応用
1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been widely used in scientific research to study the role of dopamine in various physiological and pathological processes. It has been used to investigate the role of dopamine in addiction, schizophrenia, Parkinson's disease, and other neurological disorders. This compound has also been used to study the effects of dopamine on learning and memory, reward processing, and motor control.
特性
IUPAC Name |
1-(3,5-dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2.2ClH/c1-4-18-5-7-19(8-6-18)12-16(20)13-21-17-10-14(2)9-15(3)11-17;;/h9-11,16,20H,4-8,12-13H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMNXLXASZUNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC(=CC(=C2)C)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B5138531.png)
![4-(4-methoxyphenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5138536.png)
![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5138549.png)
methyl]phosphonate](/img/structure/B5138552.png)
![methyl 2-(5-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5138554.png)
![5-cyano-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinamide](/img/structure/B5138559.png)
![N-ethyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5138562.png)
![ethyl 4-{[2-(dimethylamino)ethyl]amino}-2,6-dimethylnicotinate dihydrochloride](/img/structure/B5138564.png)
![3-chloro-2-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5138572.png)

![4-bromo-3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5138584.png)
![N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5138589.png)
![1-allyl-5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138600.png)
![3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5138602.png)
